![molecular formula C8H7IN2 B2691083 6-碘-8-甲基咪唑并[1,2-a]吡啶 CAS No. 861208-21-1](/img/structure/B2691083.png)

6-碘-8-甲基咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

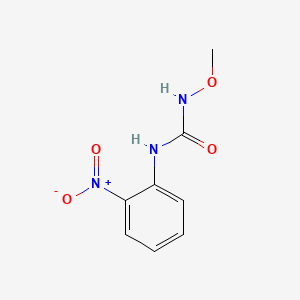

“6-Iodo-8-methylimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C8H7IN2 . It belongs to the class of halogenated heterocycles and is used as a heterocyclic building block . This compound has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . An NH2CN-promoted convergent integration of three self-sorting domino sequences has been described for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of “6-Iodo-8-methylimidazo[1,2-a]pyridine” can be represented as Cc1cc(I)c2nccn2c1 . This structure indicates that the compound contains an iodine atom at the 6th position and a methyl group at the 8th position of the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .科学研究应用

阿尔茨海默病影像学

6-碘-2-(4'-N,N-二甲基氨基)-苯基咪唑并[1,2-a]吡啶是 6-碘-8-甲基咪唑并[1,2-a]吡啶的衍生物,已合成并评估其在识别阿尔茨海默病中的潜力。它显示出作为正电子发射断层扫描 (PET) 探针的希望,用于对人脑中的 β-淀粉样斑块进行成像 (Chang 等人,2009)。

化学合成方法

使用钯或铜催化的方法开发了制备新型 6-氨基咪唑并[1,2-a]吡啶衍生物的有效方法,该衍生物在结构上与 6-碘-8-甲基咪唑并[1,2-a]吡啶相关 (Enguehard 等人,2003)。

阿尔茨海默病中的 β-淀粉样斑块影像学

对 18F 标记的 6-碘-2-(4'-N,N-二甲基氨基)苯基咪唑并[1,2-a]吡啶衍生物的研究探讨了它们通过 PET 成像作为 β-淀粉样斑块(阿尔茨海默病的标志)成像剂的用途 (Cai 等人,2004)。

X 射线结构分析

对 2-苯基咪唑并[1,2-a]吡啶和相关盐(类似于 6-碘-8-甲基咪唑并[1,2-a]吡啶)进行 X 射线结构研究,以了解电子密度分布和分子几何形状,这对于药物设计和开发至关重要 (Tafeenko 等人,1996)。

分子静电势研究

对 3-和 8-碘咪唑并[1,2-a]吡啶进行分子静电势计算,以研究其合成的化学选择性,为相关化合物的设计提供重要见解 (Zhao 等人,2018)。

双环咪唑的合成

通过串联氢甲酰化-环化序列实现了双环咪唑衍生物(包括在结构上与 6-碘-8-甲基咪唑并[1,2-a]吡啶相关的化合物)的新型一锅催化合成 (Bäuerlein 等人,2009)。

环境友好型合成

在水性介质中使用了一种环境可持续的方法来合成 2-芳基咪唑并[1,2-a]吡啶衍生物,该方法可以应用于类似于 6-碘-8-甲基咪唑并[1,2-a]吡啶的化合物 (Bhutia 等人,2020)。

作用机制

Target of Action

Imidazo[1,2-a]pyridine derivatives, to which 6-iodo-8-methylimidazo[1,2-a]pyridine belongs, are known to interact with a broad range of biological targets . These compounds have been shown to possess a wide range of biological activity, suggesting that they may interact with multiple targets .

Mode of Action

It is known that the imidazo[1,2-a]pyridine scaffold can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the formation of various imidazo[1,2-a]pyridine derivatives, potentially altering their interaction with biological targets .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad spectrum of biological effects, suggesting that they may influence multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad spectrum of biological effects, suggesting that they may have diverse molecular and cellular impacts .

未来方向

Imidazo[1,2-a]pyridine derivatives, including “6-Iodo-8-methylimidazo[1,2-a]pyridine”, have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

属性

IUPAC Name |

6-iodo-8-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAGESFCTCLYIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2691004.png)

![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2691007.png)

![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2691008.png)

![4-[N-methyl4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B2691011.png)

![3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2691012.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2691015.png)

![(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2691017.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide](/img/structure/B2691019.png)

![N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2691021.png)

![Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2691022.png)